Methyl 4-methylenecyclohexane carboxylate
Description
Structural Classification and Relevance in Organic Chemistry
Methyl 4-methylenecyclohexane carboxylate can be classified based on its distinct structural features. It is a carbocyclic compound due to the cyclohexane (B81311) ring. Functionally, it is both an ester (specifically, a methyl ester of a carboxylic acid) and an alkene. The alkene is further classified as an exocyclic double bond, meaning one of the double-bonded carbon atoms is part of the ring, while the other is outside of it. differencebetween.comquora.com
The relevance of this compound in organic chemistry stems from the reactivity of these functional groups:
The Methyl Ester: This group can undergo a range of classic ester reactions. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol (hydroxymethyl group), or converted to other esters via transesterification. It can also participate in condensation reactions, such as the Claisen condensation, under appropriate conditions. libretexts.orgyoutube.com
The Exocyclic Methylene (B1212753) Group: The carbon-carbon double bond is a site of high electron density, making it susceptible to attack by electrophiles. It can undergo various addition reactions, including hydrogenation, halogenation, hydrohalogenation, and hydration. wikipedia.orglibretexts.org Reactions like ozonolysis can cleave the double bond to form a ketone (cyclohexanone). libretexts.orgpearson.com Furthermore, the exocyclic methylene group makes the molecule a potential monomer for addition polymerization. youtube.com The adjacent allylic positions are also reactive sites, for example, in radical bromination reactions using N-Bromosuccinimide (NBS). pearson.comvedantu.com
The combination of these groups in one molecule allows for selective transformations or tandem reactions, increasing its utility as a synthetic intermediate.
Overview of Research Trajectories for this compound
While specific research focusing solely on this compound is not abundant, the research trajectories for its core structures—methylenecyclohexane (B74748) and cyclohexane carboxylates—are well-established and provide a clear indication of its potential applications.
Building Block in Synthesis: Molecules with the methylenecyclohexane framework are valuable precursors in the synthesis of natural products and complex organic molecules. elsevierpure.com The exocyclic double bond can be transformed into various other functional groups. For instance, it can be converted into a spirocyclic cyclopropane (B1198618) via the Simmons-Smith reaction or other cyclopropanation methods. pearson.comacs.org It can also be isomerized to the more thermodynamically stable endocyclic double bond (to form 1-methylcyclohexene derivatives) under acidic conditions. quora.com The ester group allows for chain extension or modification into other functional groups like amides or aldehydes.
Monomer in Polymer Science: Exocyclic alkenes, particularly those with functional groups, are investigated as monomers for radical polymerization. uliege.be The polymerization of such monomers can lead to polymers with the carbocyclic ring incorporated into the polymer backbone, potentially imparting unique thermal and mechanical properties to the material, such as high glass transition temperatures. researchgate.netmsu.edu The presence of the ester group could further allow for post-polymerization modification of the resulting polymer.
Probing Reaction Mechanisms: The competition between reactions at the exocyclic double bond and the ester group, as well as the potential for the ester to influence the stereochemical outcome of reactions at the alkene, makes this molecule a candidate for studies in physical organic chemistry. The relative stability of exocyclic versus endocyclic double bonds is a classic topic in conformational analysis, with endocyclic alkenes generally being more stable. stackexchange.compearson.com
Historical Context of Related Exocyclic Alkene Chemistry
The chemistry of exocyclic alkenes is intrinsically linked to the broader history of alkene synthesis. For many years, the formation of alkenes was dominated by elimination reactions (e.g., dehydration of alcohols or dehydrohalogenation of alkyl halides), which often produced mixtures of positional isomers, with the more stable, more substituted endocyclic alkene (Zaitsev's rule) typically favored over the less stable exocyclic isomer (Hofmann product). stackexchange.com
A major breakthrough in the specific synthesis of alkenes, including exocyclic ones, was the development of the Wittig reaction by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979. libretexts.orglibretexts.org The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or a ketone. mnstate.eduwikipedia.orgorganic-chemistry.org To synthesize a methylenecyclohexane derivative like the title compound, one would react the corresponding cyclohexanone (B45756) (in this case, methyl 4-oxocyclohexanecarboxylate) with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). libretexts.orgwikipedia.org This method's key advantage is that it forms the double bond at a precise location, making it an invaluable tool for creating less stable exocyclic double bonds that are difficult to access via traditional elimination pathways. libretexts.org The development of the Wittig reaction and subsequent related olefination methods (e.g., Horner-Wadsworth-Emmons, Peterson olefination) fundamentally changed synthetic strategy, providing chemists with reliable tools to construct complex molecules with specifically placed double bonds.
Compound Data
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 71092-50-7 |
| Molecular Formula | C₉H₁₄O₂ |
| Molar Mass | 154.21 g/mol |
| IUPAC Name | methyl 4-methylidenecyclohexane-1-carboxylate |
Table 2: Potential Reactions of Functional Groups
| Functional Group | Reaction Type | Reagents | Potential Product |
| Exocyclic Alkene | Hydrogenation | H₂, Pd/C | Methyl 4-methylcyclohexanecarboxylate |
| Exocyclic Alkene | Ozonolysis | 1. O₃; 2. DMS or Zn/H₂O | Methyl 4-oxocyclohexanecarboxylate |
| Exocyclic Alkene | Hydroboration-Oxidation | 1. BH₃ THF; 2. H₂O₂, NaOH | Methyl 4-(hydroxymethyl)cyclohexanecarboxylate |
| Exocyclic Alkene | Allylic Bromination | NBS, heat/light | Methyl 2-(bromomethyl)cyclohex-3-ene-1-carboxylate |
| Methyl Ester | Hydrolysis | H₃O⁺ or NaOH, H₂O | 4-Methylenecyclohexane-1-carboxylic acid |
| Methyl Ester | Reduction | LiAlH₄ | (4-Methylenecyclohexyl)methanol |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methylidenecyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRKANZKKKAWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=C)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346196 | |
| Record name | Methyl 4-methylenecyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71092-50-7 | |
| Record name | Methyl 4-methylenecyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4 Methylenecyclohexane Carboxylate and Analogs
Strategies Involving Functional Group Interconversions
A common and direct approach to synthesizing the target molecule involves the modification of functional groups on a cyclohexanone (B45756) or cyclohexanol (B46403) backbone. These methods are valued for their reliability and the availability of starting materials.
The Wittig reaction is a cornerstone of alkene synthesis, providing a reliable method for converting ketones into alkenes. masterorganicchemistry.comwpmucdn.com In this context, the key precursor is Methyl 4-oxocyclohexane-1-carboxylate. prepchem.com This ketone is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the desired exocyclic methylene (B1212753) group.
The ylide is typically prepared in situ by treating a phosphonium (B103445) salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base. orgsyn.org The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the cyclohexanone derivative. This addition leads to a betaine (B1666868) intermediate, which subsequently forms a four-membered oxaphosphetane ring. The driving force of the reaction is the collapse of this intermediate into the thermodynamically stable triphenylphosphine (B44618) oxide and the target alkene, Methyl 4-methylenecyclohexane carboxylate. masterorganicchemistry.com
Table 1: Representative Conditions for Wittig Methylenation
| Precursor | Reagent | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Methyl 4-oxocyclohexane-1-carboxylate | Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran (THF) | 35-60% |
Note: Yields are estimates based on typical Wittig reactions with cyclohexanone derivatives and may vary.
An alternative strategy begins with a cyclohexanol derivative, specifically a tertiary alcohol that can undergo dehydration to form the target exocyclic double bond. A suitable precursor for this pathway is Methyl 1-hydroxy-4-methylcyclohexanecarboxylate.
The dehydration of this tertiary alcohol is typically achieved under acidic conditions. The mechanism involves the protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid or phosphoric acid), converting it into a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation at the C-4 position of the cyclohexane (B81311) ring. Subsequent elimination of a proton from the adjacent methyl group by a conjugate base (e.g., HSO₄⁻) results in the formation of the 4-methylene group. This pathway is generally favored as it leads to a thermodynamically stable product.
Table 2: Dehydration Conditions for Cyclohexanol Precursors
| Precursor | Dehydrating Agent | Temperature | Product |
|---|---|---|---|
| Methyl 4-hydroxy-4-methylcyclohexanecarboxylate | Concentrated H₂SO₄ | High | This compound |
| Methyl 4-hydroxy-4-methylcyclohexanecarboxylate | Phosphoric Acid (H₃PO₄) | High | This compound |
Multi-step syntheses starting from cyclohexanone derivatives offer a versatile, albeit more complex, route. A hypothetical pathway could involve an initial reaction of a 4-substituted cyclohexanone with formaldehyde (B43269). For instance, an aldol-type condensation between 4-oxocyclohexanecarboxylic acid and formaldehyde could introduce a hydroxymethyl group at an alpha-position. Subsequent dehydration would form an endocyclic double bond. Isomerization and esterification steps would then be required to achieve the final product structure.
A more plausible, though indirect, route involves the creation of the key functionalities in separate stages. A cyclohexanone derivative could first undergo a reaction to install the methylene group precursor, followed by the introduction or modification of the carboxylate group. For example, a Mannich reaction with formaldehyde and a secondary amine on a protected cyclohexanone could be followed by elimination to form the methylene group. Subsequent deprotection and carboxylation steps would complete the synthesis. These routes are less direct and often require extensive use of protecting groups and multiple steps, making them less efficient than the more direct functional group interconversions.
The Tebbe reagent, (C₅H₅)₂TiCH₂ClAl(CH₃)₂, is a powerful organometallic compound used for the methylenation of carbonyl compounds. wikipedia.orgnumberanalytics.com It serves as a highly effective alternative to the Wittig reaction, particularly for carbonyls that are sterically hindered or prone to enolization. researchgate.net The reagent is more reactive than traditional phosphorus ylides and can even convert esters into enol ethers. wikipedia.org
In the synthesis of this compound, the Tebbe reagent reacts readily with the ketone functionality of Methyl 4-oxocyclohexane-1-carboxylate. The reaction proceeds through a titanacyclobutane intermediate, which then fragments to yield the desired alkene and a titanium-oxo species. numberanalytics.com A key advantage of the Tebbe reagent is its ability to perform the methylenation under milder and less basic conditions than the Wittig reaction, which can be beneficial for sensitive substrates. researchgate.net
Table 3: Comparison of Wittig vs. Tebbe Reagent for Methylenation
| Feature | Wittig Reaction | Tebbe Reagent |
|---|---|---|
| Reagent Type | Phosphorus Ylide | Organotitanium-aluminum complex |
| Reactivity | Good for aldehydes and ketones | High; effective for ketones, esters, amides |
| Conditions | Strongly basic | Non-basic, neutral |
| Byproduct | Triphenylphosphine oxide (can complicate purification) | Volatile and soluble titanium species |
| Substrate Scope | Less effective for sterically hindered ketones | Highly effective for hindered ketones |
Tandem and Cascade Reaction Sequences
More advanced synthetic strategies involve the use of tandem or cascade reactions, where multiple bond-forming events occur in a single operational step. These methods are highly efficient for building molecular complexity.
Allylic silanes are versatile reagents in organic synthesis, known for their role in stereoselective carbon-carbon bond formation, such as in the Hosomi-Sakurai reaction. cmu.edu A hypothetical tandem reaction to construct the this compound framework could involve an intramolecular cyclization of an acyclic precursor containing an allylic silane (B1218182).
For example, a carefully designed acyclic ester possessing both an allylic silane moiety and an electrophilic trigger (like an aldehyde or acetal) could undergo a Lewis acid-promoted cascade cyclization. The intramolecular attack of the nucleophilic terminus of the allylic silane onto the electrophile would initiate the ring formation. Subsequent steps within the cascade could establish the required substitution pattern. While a direct, single-step cascade to the final product is conceptually complex, such strategies represent a modern approach to the efficient synthesis of cyclic structures. The stereochemistry of the allylic silane can be controlled, offering potential for asymmetric synthesis of analogs. cmu.edu
Stereocontrolled and Diastereoselective Synthetic Approaches for this compound and Analogs
The stereocontrolled synthesis of polysubstituted carbocyclic frameworks, such as those found in this compound and its analogs, is a significant objective in modern organic synthesis due to their prevalence in biologically active molecules. Achieving high levels of diastereoselectivity and enantioselectivity is crucial for the preparation of stereochemically pure compounds. Various synthetic strategies have been developed to this end, including Diels-Alder reactions, conjugate additions, and the use of chiral auxiliaries. These methods allow for the precise control of stereocenters during the formation of the cyclohexane ring.
One of the most powerful and widely employed methods for the construction of six-membered rings with defined stereochemistry is the Diels-Alder reaction. This cycloaddition between a conjugated diene and a dienophile can create multiple stereocenters in a single step with a high degree of predictability based on the Woodward-Hoffmann rules. For the synthesis of 4-methylenecyclohexane carboxylate analogs, a substituted 1,3-butadiene (B125203) can be reacted with a dienophile such as methyl acrylate (B77674). The stereochemical outcome of the reaction can be influenced by the use of chiral catalysts or chiral auxiliaries attached to either the diene or the dienophile.
For instance, the Lewis acid-catalyzed Diels-Alder reaction between 1,3-butadiene and methyl acrylate has been studied to understand the factors controlling stereoselectivity. While the reaction itself does not generate a chiral center in the case of unsubstituted butadiene, the introduction of substituents on the diene or the use of chiral Lewis acids can lead to facial selectivity and the formation of enantioenriched products.
Another prominent strategy for the stereocontrolled synthesis of substituted cyclohexanes is the Michael (or conjugate) addition. This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of this compound analogs, a nucleophile can be added to a pre-formed cyclohexenone or cyclohexenecarboxylate system. The diastereoselectivity of this addition is often controlled by the steric and electronic properties of the substrate and the nucleophile.
Organocatalysis has emerged as a powerful tool for enantioselective conjugate additions. Chiral secondary amines or thiourea-based catalysts can activate the α,β-unsaturated system towards nucleophilic attack, creating a chiral environment that directs the approach of the nucleophile to one face of the molecule. This strategy has been successfully applied to the synthesis of highly functionalized and enantioenriched cyclohexanone derivatives.
Furthermore, the use of chiral auxiliaries provides a reliable method for diastereoselective synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed. For example, a chiral auxiliary can be attached to the acrylate dienophile in a Diels-Alder reaction to induce facial selectivity.
While specific detailed research findings on the stereocontrolled synthesis of this compound are not extensively documented in readily available literature, the principles outlined above from studies on analogous systems provide a clear framework for how such a synthesis could be approached. The selection of the specific diene, dienophile, catalyst, or chiral auxiliary would be critical in determining the final stereochemical outcome. The following table summarizes general approaches and the expected stereochemical control based on analogous systems.
| Synthetic Approach | Key Reagents/Catalysts | Stereochemical Control | Potential Outcome for this compound Analogs |
| Asymmetric Diels-Alder Reaction | Chiral Lewis Acids (e.g., based on Al, B, Ti) | Enantioselective facial discrimination of the dienophile. | Formation of enantioenriched cyclohexene (B86901) precursors. |
| Chiral Auxiliary-Mediated Diels-Alder | Dienophiles with covalently attached chiral auxiliaries (e.g., Evans auxiliaries). | Diastereoselective cycloaddition due to steric hindrance from the auxiliary. | High diastereomeric excess in the resulting cyclohexene adduct. |
| Organocatalytic Michael Addition | Chiral secondary amines (e.g., proline derivatives), chiral thioureas. | Enantioselective 1,4-addition to a cyclohexenone precursor. | Synthesis of cyclohexanone intermediates with high enantiomeric excess. |
| Diastereoselective Conjugate Addition | Substrate control using existing stereocenters on the cyclohexane ring. | The incoming nucleophile adds to the less sterically hindered face. | Control of the relative stereochemistry of newly formed stereocenters. |
These methodologies underscore the versatility and power of modern synthetic organic chemistry in accessing complex molecular architectures with a high degree of stereochemical precision. The application of these strategies to the synthesis of this compound and its analogs would enable the generation of a diverse range of stereoisomers for further investigation.
Chemical Reactivity and Transformations of Methyl 4 Methylenecyclohexane Carboxylate
Reactions at the Exocyclic Methylene (B1212753) Moiety
The exocyclic double bond is an electron-rich center, making it susceptible to attack by electrophiles and a participant in various pericyclic reactions.
Cycloaddition Reactions (e.g., Diels-Alder)
The exocyclic methylene group can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. pressbooks.publibretexts.org While specific studies on Methyl 4-methylenecyclohexane carboxylate as a dienophile are not extensively documented, its reactivity can be inferred from related systems. The reaction involves the concerted addition of a conjugated diene to the double bond, leading to the formation of a spirocyclic system. The stereochemistry of the resulting product is controlled by the geometry of the reactants. pressbooks.pub For a successful cycloaddition, the terminal π lobes of both the diene and the dienophile must have the correct symmetry for bonding to occur. pressbooks.pub
The general scheme for a Diels-Alder reaction involving a methylenecyclohexane (B74748) derivative is as follows:
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product | Reaction Type |
|---|---|---|---|
| 1,3-Butadiene (B125203) | This compound | Methyl spiro[5.5]undec-2-ene-8-carboxylate | [4+2] Cycloaddition |
Oxidative Cleavage and Functionalization
The exocyclic double bond can be cleaved through oxidative reactions, most notably ozonolysis. masterorganicchemistry.com This reaction breaks the carbon-carbon double bond and replaces it with carbonyl groups. masterorganicchemistry.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc), would be expected to yield Methyl 4-oxocyclohexanecarboxylate. masterorganicchemistry.com An oxidative workup (e.g., with hydrogen peroxide) would lead to the corresponding carboxylic acid. masterorganicchemistry.com
This transformation is a valuable synthetic tool for converting the methylene group into a ketone, which can then undergo further functionalization.
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Methyl 4-oxocyclohexanecarboxylate | Ozonolysis (Reductive Workup) |
Reduction Reactions
The exocyclic double bond can be readily reduced to a methyl group through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The hydrogenation of methylenecyclohexane derivatives generally proceeds with high efficiency to yield the corresponding methylcyclohexane. This reaction converts the unsaturated ring system into a saturated one.
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | H₂, Pd/C | Methyl 4-methylcyclohexanecarboxylate | Catalytic Hydrogenation |
Allylic Substitution Reactions (e.g., Halogenation)
The carbons adjacent to the exocyclic double bond are allylic positions and are susceptible to radical substitution reactions. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator or light. masterorganicchemistry.comlibretexts.org The reaction proceeds via a radical chain mechanism involving the formation of a resonance-stabilized allylic radical. pearson.comchemistrysteps.com For this compound, abstraction of an allylic hydrogen would lead to an allylic radical. Due to resonance, the bromine can then add to two different positions, potentially leading to a mixture of isomeric products. pearson.com
| Starting Material | Reagents | Potential Products | Reaction Type |
|---|---|---|---|
| This compound | NBS, light/heat | Methyl 4-(bromomethyl)cyclohex-3-ene-1-carboxylate and Methyl 2-bromo-4-methylenecyclohexane-1-carboxylate | Allylic Bromination |
Nucleophilic Additions to the Methylene Group
While the exocyclic double bond is generally electron-rich and reacts with electrophiles, it can undergo nucleophilic addition under specific conditions, particularly in conjugate addition (Michael addition) reactions if the system is appropriately activated. masterorganicchemistry.com However, for an isolated exocyclic methylene group as in this compound, direct nucleophilic attack is not a common reaction pathway unless activated by a strongly electron-withdrawing group in conjugation, which is not the case here. Such reactions typically require "soft" nucleophiles and proceed via a 1,4-addition mechanism to an α,β-unsaturated carbonyl system. youtube.com
Transformations Involving the Carboxylate Ester Group
The methyl ester group is a versatile functional handle that can undergo several important transformations, primarily involving nucleophilic acyl substitution.
One of the most fundamental reactions of the ester group is its hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. rsc.org Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. rsc.org
The carboxylate ester can also be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction proceeds through the addition of two hydride equivalents. The first addition leads to an aldehyde intermediate which is then further reduced to the primary alcohol. ucalgary.ca
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| This compound | H₃O⁺ or OH⁻, H₂O | 4-Methylenecyclohexanecarboxylic acid | Ester Hydrolysis |
| This compound | 1. LiAlH₄ 2. H₂O | (4-Methylenecyclohexyl)methanol | Ester Reduction |
Rearrangement and Isomerization Pathways
The exocyclic double bond in methyl 4-methylenecyclohexanecarboxylate is susceptible to rearrangement to form more thermodynamically stable endocyclic isomers.
Under treatment with a strong acid, the exocyclic double bond of a methylenecyclohexane derivative can isomerize to the more stable endocyclic position. acs.org The mechanism involves the protonation of the double bond to form a tertiary carbocation intermediate (methylcyclohexyl cation). acs.org A subsequent deprotonation from an adjacent carbon on the ring yields the endocyclic alkene. This process results in the formation of a mixture of isomers, primarily methyl 1-methylcyclohex-3-enecarboxylate and methyl 1-methylcyclohex-4-enecarboxylate, as the endocyclic double bond is thermodynamically favored over the exocyclic one due to greater substitution and reduced ring strain.
| Starting Material | Conditions | Key Intermediate | Major Products |
|---|---|---|---|
| Methyl 4-methylenecyclohexanecarboxylate | Strong Acid (e.g., H₂SO₄) | Tertiary Carbocation | Methyl 1-methylcyclohexene-4-carboxylate isomers |
Metal-Mediated and Catalytic Transformations
The alkene functionality is highly reactive towards a variety of metal-mediated and catalytic processes, enabling the introduction of new functional groups.
Oxymercuration-demercuration is a classic method for the hydration of an alkene that follows Markovnikov's rule and avoids carbocation rearrangements. researchgate.netresearchgate.net The reaction transforms an alkene into an alcohol. researchgate.net In the first step, the exocyclic double bond of methyl 4-methylenecyclohexanecarboxylate attacks mercuric acetate, forming a cyclic mercurinium ion intermediate. researchgate.net A water molecule then attacks the more substituted carbon of the double bond (the quaternary ring carbon), leading to the addition of a hydroxyl group. The final step involves reductive demercuration, typically with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom. The final product of this two-step sequence is methyl 4-hydroxy-4-methylcyclohexanecarboxylate.
The double bond is also amenable to radical addition reactions, which allow for the direct installation of complex functional groups. A relevant example is the metal-free radical amidofluorination of methylenecyclohexane derivatives. This type of reaction can simultaneously introduce both a nitrogen-containing group (amido) and a fluorine atom across the double bond. Such transformations are of significant interest in medicinal chemistry for the synthesis of novel fluorinated compounds. The reaction proceeds through radical intermediates, offering a distinct pathway and regioselectivity compared to ionic addition mechanisms.
Hydroesterification Processes
Hydroesterification represents a significant atom-economical transformation, converting alkenes into valuable esters. In the context of this compound, this process would involve the addition of a hydrogen atom and an ester group across the exocyclic double bond. While specific studies detailing the hydroesterification of this compound are not extensively documented in readily available literature, the reactivity of exocyclic alkenes in palladium-catalyzed hydrocarbonylation reactions has been demonstrated. nih.gov
Generally, the palladium-catalyzed hydroesterification of alkenes is a well-established method for the synthesis of carboxylic acid esters. arkat-usa.org These reactions are typically carried out under a carbon monoxide atmosphere in the presence of an alcohol, which serves as both a reactant and often as the solvent. arkat-usa.org A variety of palladium catalysts and ligands can be employed to influence the efficiency and regioselectivity of the reaction. nih.gov
For substrates containing an exocyclic double bond, such as that in this compound, the hydroesterification process would be expected to yield one of two primary products: the linear ester, Methyl 1-methylcyclohexane-1-carboxylate, or the branched ester, Methyl (4-methylcyclohexyl)acetate. The regioselectivity of this transformation is a critical aspect, often dictated by the choice of catalyst system and reaction conditions.
The following table summarizes typical conditions and outcomes for the palladium-catalyzed hydroesterification of various alkenes, providing a basis for predicting the potential reactivity of this compound.
| Alkene Substrate | Catalyst System | Conditions | Major Product(s) | Reference |
| 1-Octene | Pd(OAc)₂ / PPh₃ / Al(OTf)₃ | 12 bar CO, 95 °C, MeOH | Methyl nonanoate, Methyl 2-methyloctanoate | arkat-usa.org |
| Aryl Alkenes | PdCl₂ / Xantphos | CO, Ph₂Si(H)Cl, AcOH | Branched and linear acid chlorides | nih.gov |
| 1-Hexene | [PdCl₂(PhCN)₂] / P(3,5-CF₃C₆H₄)₃ | Supercritical CO₂, MeOH | Methyl heptanoate, Methyl 2-methylhexanoate | researchgate.net |
| Alkenes with hydroxyl group | Palladium catalyst | CO, Alcohol | Chiral γ-butyrolactones | nih.gov |
This table is generated based on data from hydroesterification of other alkenes and serves as an illustrative example of potential reaction parameters and outcomes.
Mechanistic Investigations of Key Reactivity Profiles
The mechanism of palladium-catalyzed hydroesterification of alkenes is a well-studied area, providing a framework for understanding the potential reactivity of this compound. Although specific mechanistic studies on this particular compound are scarce, the general catalytic cycle for hydroesterification offers valuable insights.
The reaction typically proceeds through a series of key elementary steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. A plausible mechanistic pathway for the hydroesterification of this compound can be postulated as follows:
Formation of a Palladium-Hydride Species: The active catalyst, often a palladium(0) complex, reacts with an acid (HX), which can be generated in situ from the alcohol and CO or added as a co-catalyst, to form a palladium-hydride (Pd-H) species.
Olefin Coordination and Insertion: The exocyclic double bond of this compound coordinates to the palladium-hydride complex. This is followed by migratory insertion of the alkene into the Pd-H bond. This step is crucial for determining the regioselectivity of the reaction. The insertion can occur in two ways:
Markovnikov insertion: The hydride adds to the more substituted carbon of the double bond, leading to a palladium-alkyl intermediate that would ultimately form the branched ester.
Anti-Markovnikov insertion: The hydride adds to the less substituted carbon, resulting in a palladium-alkyl intermediate that would yield the linear ester. The steric and electronic properties of the substrate and the ligands on the palladium catalyst play a significant role in favoring one pathway over the other.
Carbon Monoxide Insertion: A molecule of carbon monoxide then inserts into the palladium-alkyl bond to form a palladium-acyl complex.
Alcoholysis and Catalyst Regeneration: The final step involves the nucleophilic attack of the alcohol (e.g., methanol) on the acyl-palladium complex. This alcoholysis step releases the ester product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The regiochemical outcome of the hydroesterification of this compound would be a key area for mechanistic investigation. The presence of the ester functional group on the cyclohexane (B81311) ring could potentially influence the coordination of the alkene to the palladium center and the subsequent insertion step through electronic or steric effects.
Further mechanistic studies, potentially employing computational methods or isotopic labeling, would be necessary to fully elucidate the specific reaction pathways and controlling factors for the hydroesterification of this particular substrate.
Advanced Spectroscopic Analysis for Structural Elucidation and Conformational Studies of Methyl 4 Methylenecyclohexane Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural and dynamic analysis of Methyl 4-methylenecyclohexane carboxylate. It provides profound insights into the molecule's three-dimensional structure and conformational preferences in solution.
The flexible cyclohexane (B81311) ring in this compound exists in a dynamic equilibrium between two chair conformations. In this equilibrium, the methyl carboxylate group can occupy either an axial or an equatorial position. The presence of the exocyclic methylene (B1212753) group at the C4 position influences this equilibrium.
Dynamic NMR spectroscopy at variable, low temperatures is a powerful tool for studying this conformational equilibrium. nih.gov As the temperature is lowered, the rate of ring interconversion (chair-flip) slows down. At a sufficiently low temperature (the coalescence temperature), the exchange becomes slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers. nih.gov
By integrating the signals corresponding to each conformer, their relative populations can be determined, which in turn allows for the calculation of the conformational free energy difference (ΔG°), also known as the A-value. This value quantifies the steric preference of the substituent for the equatorial position. Furthermore, a full line-shape analysis of the temperature-dependent spectra can be used to determine the activation free energy (ΔG‡) for the ring-inversion process. nih.gov
Table 1: Hypothetical Thermodynamic Data from Dynamic NMR Analysis
| Parameter | Description | Typical Value Range (kJ/mol) |
|---|---|---|
| ΔG° (Equatorial/Axial) | Gibbs free energy difference between conformers, indicating equilibrium position. A negative value indicates preference for the equatorial conformer. | -2.0 to -5.0 |
| ΔG‡ | Activation free energy for the chair-to-chair ring interconversion, representing the energy barrier to the process. | 40 to 45 |
While this compound itself is achiral, derivatives or precursors may exist as diastereomers (e.g., cis and trans isomers if another substituent is present). NMR spectroscopy, specifically the analysis of proton-proton (¹H-¹H) spin-spin coupling constants (J-values), is a definitive method for establishing the relative stereochemistry and assessing diastereomeric purity.
The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. In cyclohexane systems, the coupling between adjacent axial-axial protons (dihedral angle ≈ 180°) is typically large (8–13 Hz), whereas axial-equatorial and equatorial-equatorial couplings (dihedral angle ≈ 60°) are much smaller (2–5 Hz).
By measuring the ³JHH values for the protons on the cyclohexane ring, particularly those adjacent to the carbon bearing the ester group, the cis or trans configuration of diastereomers can be unambiguously assigned. For instance, a trans isomer would show large axial-axial couplings for the proton at C1, while a cis isomer would exhibit smaller axial-equatorial couplings. This allows for the quantification of the diastereomeric ratio in a mixture.
Table 2: Typical ³JHH Coupling Constants for Cyclohexane Ring Protons
| Proton Interaction | Approximate Dihedral Angle | Expected Coupling Constant (Hz) |
|---|---|---|
| Axial - Axial (ax, ax) | ~180° | 8 - 13 |
| Axial - Equatorial (ax, eq) | ~60° | 2 - 5 |
| Equatorial - Equatorial (eq, eq) | ~60° | 2 - 5 |
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Context
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within the this compound molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
The key absorptions expected in the IR spectrum are:
C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1750-1735 cm⁻¹, which is characteristic of a saturated ester carbonyl group. pressbooks.pub
C-O Stretch (Ester): A strong band, or a set of bands, will appear in the 1300-1200 cm⁻¹ region, corresponding to the stretching vibration of the C-O single bond of the ester. princeton.edu
C=C Stretch (Alkene): A medium-intensity absorption band around 1650 cm⁻¹ is indicative of the exocyclic C=C double bond of the methylidene group. libretexts.org
=C-H Stretch (Alkene): A stretch of moderate intensity is expected just above 3000 cm⁻¹ (typically 3080-3010 cm⁻¹), corresponding to the C-H bonds of the methylidene group. libretexts.org
C-H Stretch (Alkane): Strong absorption bands will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), arising from the C-H stretching vibrations of the cyclohexane ring and the methyl group. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1750 - 1735 | Strong |
| Ester (C-O) | Stretch | 1300 - 1200 | Strong |
| Alkene (C=C) | Stretch | ~1650 | Medium |
| Alkene (=C-H) | Stretch | 3080 - 3010 | Medium |
| Alkane (C-H) | Stretch | 2950 - 2850 | Strong |
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for monitoring its synthesis in real-time. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
For this compound (C₉H₁₄O₂), the expected molecular weight is approximately 154.21 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 154.
Mass spectrometry is also highly effective for reaction monitoring. For example, during the esterification of 4-methylenecyclohexanecarboxylic acid with methanol, samples can be taken from the reaction mixture over time. Analysis by MS would show the decreasing intensity of the reactant's molecular ion peak and the corresponding increasing intensity of the product's molecular ion peak at m/z 154, indicating the progression of the reaction toward completion. waters.comnih.gov
Common fragmentation patterns for this molecule under electron ionization (EI) could include:
Loss of a methoxy (B1213986) radical (•OCH₃) to give a fragment at m/z 123.
Loss of the methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 95.
McLafferty rearrangement, if sterically feasible, could also lead to characteristic fragments.
Table 4: Expected Mass Spectrometry Fragments
| m/z Value | Identity | Description |
|---|---|---|
| 154 | [M]⁺ | Molecular Ion |
| 123 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 95 | [M - •COOCH₃]⁺ | Loss of methoxycarbonyl group |
Electronic Circular Dichroism (ECD) for Chiral Derivatives
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is exclusively used for the analysis of chiral molecules—molecules that are non-superimposable on their mirror images.
This compound possesses a plane of symmetry that passes through the C1-C4 axis of the ring. Due to this symmetry, the molecule is achiral. Consequently, it does not have enantiomers and will not produce an ECD signal. Therefore, ECD spectroscopy is not an applicable technique for the structural analysis of this specific compound.
However, if the molecule were modified to introduce a chiral center—for instance, by the addition of a substituent at the C2 or C3 position of the ring—the resulting molecule would be chiral. The enantiomers of such a chiral derivative could then be distinguished and their absolute configuration determined using ECD spectroscopy, as they would produce mirror-image ECD spectra.
Computational and Theoretical Chemistry Studies of Methyl 4 Methylenecyclohexane Carboxylate
Electronic Structure and Frontier Molecular Orbital (FMO) Theory Applications
Computational chemistry provides profound insights into the electronic characteristics of Methyl 4-methylenecyclohexane-1-carboxylate. The molecule's reactivity, stability, and electronic properties are governed by the arrangement of its electrons in various molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key application used to predict chemical reactivity. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org For Methyl 4-methylenecyclohexane-1-carboxylate, the HOMO is expected to be localized on the π-system of the exocyclic methylene (B1212753) group, making this site nucleophilic and susceptible to attack by electrophiles. Conversely, the LUMO is likely associated with the antibonding orbitals of the carbonyl group in the methyl carboxylate substituent, rendering the carbonyl carbon electrophilic.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. Computational methods like Density Functional Theory (DFT) can calculate the energies of these frontier orbitals, helping to predict how the molecule will behave in various chemical reactions, such as cycloadditions or nucleophilic additions. numberanalytics.compku.edu.cn For instance, in a potential Diels-Alder reaction, the molecule could act as the dienophile, where its LUMO would interact with the HOMO of a diene. numberanalytics.com
Reaction Mechanism Elucidation via Transition State Analysis
Theoretical chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, and a cornerstone of this is the identification and characterization of transition states. youtube.com A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. youtube.com
For Methyl 4-methylenecyclohexane-1-carboxylate, computational methods can be employed to study various potential reactions. For example, in the acid-catalyzed isomerization to the more stable methyl 1-methylcyclohex-3-ene-1-carboxylate, calculations can locate the transition state for the protonation of the double bond and subsequent deprotonation. quora.com The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.
Similarly, for an E2 elimination reaction on a derivative of this molecule (e.g., with a leaving group on the ring), computational analysis can confirm the stereochemical requirement for an anti-periplanar arrangement of the leaving group and a β-hydrogen. libretexts.orglibretexts.org By comparing the energies of different possible transition states, chemists can predict the major and minor products of a reaction with high accuracy. These calculations involve sophisticated algorithms that search for saddle points on the potential energy surface, providing invaluable insights that are often difficult to obtain through experimental means alone. youtube.com
Conformational Analysis and Energy Profiles
The six-membered cyclohexane (B81311) ring of Methyl 4-methylenecyclohexane-1-carboxylate is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The molecule can undergo a "ring flip," interconverting between two distinct chair conformations. pressbooks.publibretexts.org In this process, axial substituents become equatorial and vice versa.
For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is generally more stable than the one with the substituent in the sterically hindered axial position. libretexts.orgsapub.org The energy difference is primarily due to 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. quimicaorganica.org
| Conformer | Substituent Position | Relative Energy (kJ/mol) (Hypothetical) | Key Steric Interactions | Equilibrium Population (%) (Hypothetical) |
|---|---|---|---|---|
| A | Equatorial -COOCH₃ | 0.0 | Minimal | ~95% |
| B | Axial -COOCH₃ | 7.6 | 1,3-Diaxial | ~5% |
Note: The energy values are based on typical A-values for a methyl group and are for illustrative purposes. libretexts.org
Solvation Effects on Reactivity and Conformation
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational solvation models are used to simulate these effects. These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. q-chem.comyoutube.com
For Methyl 4-methylenecyclohexane-1-carboxylate, the polar methyl carboxylate group will interact strongly with polar solvents. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to calculate how the solvent stabilizes the molecule. faccts.defaccts.de This stabilization can affect:
Conformational Equilibrium: In a polar solvent, the conformer with the larger dipole moment may be preferentially stabilized. Calculations can predict whether solvation shifts the axial/equatorial equilibrium of the methyl carboxylate group.
Reaction Rates: Many reactions involve transition states that are more or less polar than the reactants. A polar solvent will stabilize a polar transition state more than the reactants, thus lowering the activation energy and increasing the reaction rate. Solvation models are crucial for accurately predicting reaction kinetics in solution. youtube.com
By performing calculations in both the gas phase and with various solvent models, researchers can isolate and quantify the influence of the solvent on the molecule's structure and reactivity.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. rsc.org Using methods like DFT, it is possible to calculate various spectroscopic parameters for Methyl 4-methylenecyclohexane-1-carboxylate with considerable accuracy. nih.gov
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors of the nuclei. comporgchem.com These calculations are sensitive to the molecule's 3D structure, making them useful for distinguishing between different conformers or stereoisomers. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated by computing the second derivatives of the energy with respect to atomic displacements. The resulting predicted IR spectrum shows characteristic peaks for functional groups, such as the C=O stretch of the ester and the C=C stretch of the methylene group, which can be compared directly with experimental spectra.
| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) | Assignment |
|---|---|---|---|
| ¹³C NMR Chemical Shift | ~175 ppm | ~174 ppm | Carbonyl Carbon (C=O) |
| ¹³C NMR Chemical Shift | ~148 ppm | ~147 ppm | Alkene Carbon (=C) |
| ¹³C NMR Chemical Shift | ~108 ppm | ~109 ppm | Alkene Carbon (=CH₂) |
| IR Frequency | ~1730 cm⁻¹ | ~1735 cm⁻¹ | C=O Stretch |
| IR Frequency | ~1650 cm⁻¹ | ~1655 cm⁻¹ | C=C Stretch |
Note: These values are illustrative and represent typical ranges for the assigned functional groups.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For Methyl 4-methylenecyclohexane-1-carboxylate, an MD simulation could be used to:
Visualize Conformational Changes: Directly observe the ring-flipping process between chair conformations and determine the timescale on which these events occur.
Study Solvent Interactions: In an explicit solvent simulation, one could analyze the structure of the solvent shell around the polar ester group and the nonpolar hydrocarbon body, revealing details about hydration and solute-solvent hydrogen bonding.
Explore Large-Scale Motion: Understand the flexibility of the methyl carboxylate group and its range of motion relative to the cyclohexane ring.
MD simulations provide a bridge between the static picture of single molecular structures and the dynamic reality of molecules in a bulk phase, offering a more complete understanding of the molecule's physical and chemical behavior.
Applications of Methyl 4 Methylenecyclohexane Carboxylate in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Construction
The bifunctional nature of methyl 4-methylenecyclohexane carboxylate makes it a significant intermediate in multi-step organic synthesis. The cyclohexane (B81311) core provides a rigid scaffold that is prevalent in many natural products and pharmaceutically active compounds. The ester and methylene (B1212753) functionalities allow for orthogonal chemical modifications, meaning one group can be reacted selectively without affecting the other, providing chemists with precise control over the construction of complex target molecules.
The compound serves as a linchpin for introducing the 4-methylenecyclohexane-1-carboxylic acid framework into larger structures. The ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other coupling reactions, while the exocyclic double bond is available for various addition reactions. This dual reactivity allows it to be integrated into convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being combined. Its role as a precursor is fundamental in generating more complex substituted cyclohexane systems for agrochemicals, pharmaceuticals, and materials. ontosight.ai
Precursor to Structurally Diverse Cyclohexane Derivatives
This compound is an excellent starting material for creating a wide array of structurally diverse cyclohexane derivatives. The strategic placement of the methyl ester and the exocyclic double bond allows for a multitude of chemical reactions to modify the scaffold.
The exocyclic methylene group is particularly reactive and can undergo several transformations:
Hydrogenation: Catalytic hydrogenation selectively reduces the double bond to yield methyl 4-methylcyclohexanecarboxylate, providing access to the saturated cyclohexane core. ontosight.ai
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) forms a spiro-epoxide, a versatile intermediate for introducing nucleophiles at the 4-position.
Dihydroxylation: Treatment with osmium tetroxide or potassium permanganate (B83412) yields the corresponding diol, adding hydroxyl functionalities.
Ozonolysis: Cleavage of the double bond with ozone generates 4-oxocyclohexanecarboxylate, a key precursor for further functionalization. prepchem.comnih.gov
Cycloaddition Reactions: The double bond can act as a dienophile or participate in other cycloadditions, enabling the construction of more complex polycyclic systems.
Simultaneously, the methyl ester group can be modified:
Hydrolysis: Saponification with a base like NaOH or KOH converts the ester into the corresponding carboxylic acid, which can then be used in amide couplings or other transformations. chemicalbook.com
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding (4-methylenecyclohexyl)methanol.
Grignard Reaction: Reaction with organometallic reagents such as Grignard reagents allows for the introduction of various alkyl or aryl groups at the carbonyl carbon.
This extensive reactivity profile allows the molecule to serve as a divergent precursor, where a single starting material can be used to generate a library of compounds with distinct structures and properties.
| Functional Group | Reaction Type | Typical Reagents | Resulting Derivative Class |
|---|---|---|---|
| Exocyclic Methylene | Hydrogenation | H₂, Pd/C | Methyl 4-methylcyclohexanecarboxylates |
| Exocyclic Methylene | Epoxidation | m-CPBA | Spiro-oxiranylcyclohexane carboxylates |
| Exocyclic Methylene | Ozonolysis | 1. O₃; 2. Me₂S | Methyl 4-oxocyclohexanecarboxylates |
| Methyl Ester | Hydrolysis | NaOH, H₂O | 4-Methylenecyclohexanecarboxylic acids |
| Methyl Ester | Reduction | LiAlH₄ | (4-Methylenecyclohexyl)methanols |
| Methyl Ester | Aminolysis | Amine, Heat | 4-Methylenecyclohexanecarboxamides |
Applications as a Monomer in Polymer Chemistry
The exocyclic double bond in this compound makes it a suitable monomer for addition polymerization. This type of monomer, containing a cycloaliphatic group, is of interest in materials science for producing polymers with high thermal stability, mechanical strength, and specific optical properties. The polymerization of related bulky olefins like vinylcyclohexane (B147605) has been shown to yield polymers with high molecular weights and distinct properties when using specific transition-metal catalysts. researchgate.net
The polymerization of this compound would likely proceed via free-radical or coordination polymerization mechanisms. The resulting polymer, poly(this compound), would feature a polyethylene (B3416737) backbone with bulky -(CH₂)C₆H₁₀COOCH₃ pendant groups. The rigidity and size of the cyclohexane moiety would restrict chain mobility, leading to a polymer with a high glass transition temperature (Tg) and enhanced thermal stability compared to polymers with simple linear alkyl side chains. The presence of the ester group also provides a site for post-polymerization modification, allowing for the tuning of polymer properties such as solubility and polarity.
Utilization in the Synthesis of Dithioester Derivatives
Dithioesters are important compounds in organic chemistry, notably for their use as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and as precursors for synthesizing sulfur-containing heterocycles. nih.gov While direct synthesis from this compound is not widely documented, established methods for dithioester synthesis can be applied.
A plausible route to synthesize the dithioester derivative of this compound involves a two-step process:
Hydrolysis: The methyl ester is first hydrolyzed to 4-methylenecyclohexanecarboxylic acid using standard basic conditions.
Thionation and Alkylation: The resulting carboxylic acid can be treated with a thionating agent, such as Lawesson's reagent or P₄S₁₀, to form a dithiocarboxylic acid intermediate. This intermediate is then alkylated in situ with an alkyl halide (e.g., methyl iodide) to yield the desired methyl 4-methylenecyclohexane-1-carbodithioate.
Alternatively, methods involving the reaction of Grignard reagents with carbon disulfide represent a common pathway for generating carbodithioate salts, which can be subsequently alkylated. nih.gov The synthesis of these sulfur-containing analogs opens avenues for new applications in polymer science and as specialized synthetic intermediates.
Development of Fluorinated Analogs as Synthetic Building Blocks
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. mdpi.com Consequently, the development of fluorinated synthetic building blocks is of significant interest in medicinal chemistry and materials science. chemrxiv.org
Synthesizing fluorinated analogs of this compound can create novel building blocks with unique reactivity. Fluorination could be targeted at several positions:
Addition to the Double Bond: Electrophilic fluorinating agents could add across the exocyclic double bond to install one or two fluorine atoms.
At the Cyclohexane Ring: Synthesizing fluorinated versions would likely require starting from a fluorinated precursor, as direct C-H fluorination of the cyclohexane ring can be unselective. Methods for creating such precursors often involve multi-step sequences.
Once synthesized, these fluorinated analogs would serve as valuable intermediates. For example, a fluorinated cyclohexane ring can influence the conformation of the molecule and the acidity of nearby protons. The unique electronic properties imparted by fluorine can modulate the reactivity of the ester and methylene groups, providing fine-tuned building blocks for the synthesis of advanced materials and complex bioactive molecules. chemrxiv.org
Structure Reactivity Relationships in Methyl 4 Methylenecyclohexane Carboxylate and Its Analogs
Influence of Substituent Effects on Methylene (B1212753) Reactivity
The presence of the methyl carboxylate group at the C1 position of the cyclohexane (B81311) ring exerts a significant influence on the reactivity of the exocyclic methylene group at the C4 position. This influence is primarily electronic and conformational in nature.
Electronic Effects: The ester group is an electron-withdrawing group. While this effect is transmitted through the sigma bonds of the cyclohexane ring and is relatively weak at the distant C4 position, it can still modulate the electron density of the π-system of the methylene group. This can affect the rate and regioselectivity of reactions such as electrophilic additions. For instance, in reactions involving electrophiles, the slight electron-withdrawing nature of the ester could slightly deactivate the double bond compared to an unsubstituted methylenecyclohexane (B74748).
Conformational Effects: The conformational preference of the methyl carboxylate group, whether axial or equatorial, plays a crucial role in determining the steric environment around the exocyclic double bond. The equatorial conformation is generally more stable for a substituent on a cyclohexane ring, minimizing 1,3-diaxial interactions. In the case of methyl 4-methylenecyclohexane carboxylate, the chair conformation of the ring will position the substituents in a way that influences the accessibility of the two faces of the double bond to incoming reagents. A conformational analysis of the related compound, 4-methylene-cyclohexyl pivalate, has been studied using dynamic NMR spectroscopy, providing insights into the conformational equilibrium and the energy barrier for ring interconversion. nih.gov Similar conformational behavior is expected for this compound, where the chair-to-chair interconversion would dictate the average steric hindrance around the methylene group.
The interplay of these effects can be summarized in the following table, which outlines the expected influence of the methyl carboxylate substituent on various reaction types at the methylene group.
| Reaction Type | Expected Influence of Methyl Carboxylate Group | Rationale |
| Electrophilic Addition | Slight deactivation of the double bond. | The ester group is weakly electron-withdrawing, reducing the nucleophilicity of the exocyclic methylene. |
| Radical Addition | Minimal electronic effect on the reaction rate. | Radical reactions are generally less sensitive to subtle electronic effects from distant substituents. |
| Cycloaddition Reactions | Potential for diastereoselectivity. | The steric bulk of the substituent in its preferred conformation can influence the facial selectivity of the cycloaddition. |
| Oxidation (e.g., Epoxidation) | Diastereoselectivity is expected. | The directing effect of the substituent, either through steric hindrance or electronic interactions, can favor the approach of the oxidizing agent from one face of the double bond. For example, the epoxidation of a related compound, 4-cyclohexenecarboxylate methyl ester, yields 3,4-epoxycyclohexanecarboxylate methyl ester. wikipedia.org |
Stereochemical Control and Diastereoselectivity in Transformations
Reactions involving the exocyclic double bond of this compound have the potential to create new stereocenters. The stereochemical outcome of these reactions is largely governed by the existing stereochemistry of the cyclohexane ring and the conformational preferences of its substituents.
The two faces of the exocyclic methylene group are diastereotopic, meaning that attack of a reagent from either face will lead to different diastereomers. The facial selectivity of such reactions is influenced by the steric hindrance imposed by the cyclohexane ring and its substituents. In the preferred chair conformation, one face of the double bond will be more sterically accessible than the other.
A systematic study on the diastereoselectivity of radical carboazidation of substituted methylenecyclohexanes has shown that the substitution pattern on the ring can lead to a high level of stereocontrol. nih.gov The general preference is for an axial attack of the incoming radical. This principle can be extended to other reactions of this compound. The presence of the methyl carboxylate group, particularly in its more stable equatorial conformation, will influence the trajectory of the attacking species.
The following table illustrates the expected major diastereomer in various addition reactions to the exocyclic double bond, based on the principle of minimizing steric hindrance.
| Reaction Type | Reagent Approach | Expected Major Diastereomer |
| Hydroboration-Oxidation | Approach from the less hindered face. | The hydroxyl group will be predominantly in a position anti to the larger substituent on the ring. |
| Epoxidation | Approach from the less hindered face. | The epoxide ring will be formed on the face opposite to the more sterically demanding group. |
| Catalytic Hydrogenation | Approach from the less hindered face. | The new methyl group will be added to the face with less steric hindrance. |
A general strategy for the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol has been developed using substituted methylenecyclohexanes. nih.gov This approach highlights the importance of strategically placed bulky groups to guide the stereochemical outcome of reactions.
Comparative Analysis with Related Cyclic Exocyclic Alkenes
The reactivity of the exocyclic double bond in this compound can be better understood by comparing it with other cyclic exocyclic and endocyclic alkenes.
Exocyclic vs. Endocyclic Double Bonds: In general, endocyclic double bonds within a six-membered ring are thermodynamically more stable than exocyclic double bonds. stackexchange.compearson.com This is attributed to a combination of factors, including hyperconjugation and ring strain. The greater substitution of the endocyclic double bond often leads to increased stability. For example, in the acid-catalyzed dehydration of 1-methylcyclohexanol, the major product is 1-methylcyclohexene (endocyclic) with methylenecyclohexane (exocyclic) being the minor product. stackexchange.com
The difference in stability is reflected in their heats of hydrogenation, with endocyclic alkenes typically having a lower heat of hydrogenation. The energy difference between endocyclic and exocyclic double bonds in six-membered rings has been suggested to be around 5-9 kJ/mol. pearson.comvaia.com
This inherent difference in stability also influences their reactivity. The less stable exocyclic double bond is generally more reactive towards addition reactions.
The following table provides a comparative overview of the reactivity of this compound with related cyclic alkenes.
| Compound | Double Bond Type | Relative Stability | Expected Reactivity in Addition Reactions |
| This compound | Exocyclic | Less stable | Higher |
| 1-Methylcyclohexene | Endocyclic (Trisubstituted) | More stable | Lower |
| Methylenecyclohexane | Exocyclic | Less stable | Higher |
| Cyclohexene (B86901) | Endocyclic (Disubstituted) | More stable | Lower |
The presence of additional substituents on the exocyclic double bond can, however, increase its stability and alter this general trend. stackexchange.com
Future Directions and Emerging Research Avenues for Methyl 4 Methylenecyclohexane Carboxylate
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing green and efficient methods for synthesizing Methyl 4-methylenecyclohexane carboxylate, moving away from petrochemical-based feedstocks. A key strategy involves leveraging biomass-derived precursors.
Key Research Thrusts:
Bio-based Diels-Alder Reactions: The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful, atom-economical method for forming six-membered rings. nih.govlibretexts.org Future work could explore the reaction between bio-derived dienes, such as those obtainable from terpenes, and suitable dienophiles to construct the 4-methylenecyclohexane core. researchgate.netnih.gov Sourcing both diene and dienophile from renewable feedstocks would represent a fully sustainable route. researchgate.net
Catalytic Routes from Terpenes: Many naturally abundant terpenes possess cyclohexane (B81311) rings that could be chemically modified. Research into selective catalytic isomerization, oxidation, and esterification of common terpenes like limonene (B3431351) or terpinene could yield the target molecule or its immediate precursors.
Atom Economy and Waste Minimization: Applying the principles of green chemistry, such as maximizing atom economy, will be crucial. jocpr.comprimescholars.comnih.gov This involves prioritizing addition reactions over substitution or elimination reactions, which generate stoichiometric byproducts. nih.gov Catalytic approaches that minimize waste and allow for catalyst recycling will be paramount for industrial viability. nih.gov
The following table outlines potential sustainable synthetic strategies for future investigation.
| Synthetic Strategy | Potential Bio-based Precursors | Key Advantages | Research Focus |
| Diels-Alder Cycloaddition | Isoprene, Myrcene (Dienes); Methyl acrylate (B77674) (Dienophile) | High atom economy, Stereocontrol, Convergent synthesis | Development of catalysts for regioselective cycloaddition; Use of bio-derived acrylates. |
| Terpene Functionalization | Limonene, α-Terpinene | Utilization of abundant, renewable feedstocks | Selective C-H activation and functionalization; Efficient oxidation and esterification methods. |
| Catalytic Condensation | Biomass-derived ketones and aldehydes | Building complexity from simple, renewable platform chemicals | Development of novel catalysts for aldol (B89426) condensation/dehydration sequences. researchgate.net |
Exploration of Unprecedented Reactivity Pathways
The exocyclic double bond in this compound is a key functional group that offers a rich playground for exploring novel chemical transformations beyond simple hydrogenation or halogenation.
Key Research Thrusts:
Asymmetric Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions, such as [4+3], [2+2], and [4+4] cycloadditions, to construct complex polycyclic systems containing seven- or eight-membered rings. nih.govyoutube.comresearchgate.net Developing enantioselective versions of these reactions would provide access to chiral molecules of potential pharmaceutical interest.
Metathesis Reactions: Olefin metathesis could be employed for ring-opening polymerization to produce functional polymers or for cross-metathesis with other olefins to introduce diverse functional groups.
Oxidative Cleavage and Functionalization: Selective oxidative cleavage of the double bond could yield a ketone, providing a handle for further functionalization, such as Baeyer-Villiger oxidation to form a lactone, which is a common motif in biodegradable polymers. nih.gov
Radical Additions: Exploring radical addition reactions to the exocyclic methylene (B1212753) group could lead to the synthesis of novel derivatives with tailored properties.
Integration into Advanced Functional Material Synthesis
As a functional monomer, this compound holds considerable promise for the synthesis of novel polymers and advanced materials. Its rigid cyclohexane core can impart desirable thermal and mechanical properties to polymers.
Key Research Thrusts:
Bio-based Polyesters and Polyamides: The ester group can be hydrolyzed to a carboxylic acid and the double bond can be converted to other functional groups (e.g., an amino or hydroxyl group), creating a bifunctional monomer suitable for step-growth polymerization. nih.gov This could lead to the creation of new, potentially biodegradable polyesters and polyamides with properties tuned by the rigid cyclic structure.
Functional Copolymers: The molecule can be copolymerized with other vinyl monomers through radical or catalytic polymerization to create functional polymers. specificpolymers.comresearchgate.netnih.govresonac.com The pendant methyl carboxylate group could be used for post-polymerization modification, allowing for the attachment of specific ligands, drugs, or other functional moieties.
High-Performance Elastomers and Thermosets: By converting the ester to a diol or diacid and then functionalizing with polymerizable groups like acrylates, it could serve as a crosslinking agent or a monomer for creating highly stretchable and resilient bioelastomers, similar to those derived from poly(4-methyl-ε-caprolactone). nih.govrsc.org
The table below summarizes potential polymer platforms accessible from this compound.
| Polymer Type | Synthetic Strategy | Potential Properties | Emerging Applications |
| Addition Polymers | Radical or coordination polymerization of the exocyclic double bond | Enhanced thermal stability, controlled hydrophobicity | Specialty coatings, adhesives, electronic materials. |
| Polyesters | Hydrolysis to acid, functionalization, and polycondensation | Improved mechanical strength, potential biodegradability | Biomedical implants, sustainable packaging, engineering plastics. |
| Functional Materials | Post-polymerization modification of the ester group | Tunable surface properties, drug-conjugation capability | Drug delivery systems, smart materials, separation membranes. |
Chemoenzymatic and Biocatalytic Transformations
The integration of enzymatic methods offers a green and highly selective approach to transforming this compound into high-value chiral compounds. nih.gov Biocatalysis provides advantages of mild reaction conditions and exceptional stereo-, regio-, and chemoselectivity. nih.gov
Key Research Thrusts:
Enzymatic Hydrolysis and Esterification: Lipases are well-known for their ability to catalyze the hydrolysis of esters and, in non-aqueous media, their formation. nih.gov Future research could focus on the kinetic resolution of racemic this compound using lipases to produce enantiomerically pure forms of the corresponding acid and ester. nih.govresearchgate.net
Biocatalytic Reduction of the Double Bond: Ene-reductases are enzymes capable of the stereoselective reduction of activated carbon-carbon double bonds. rsc.orgresearchgate.net Applying these enzymes could convert the methylene group into a methyl group with high stereocontrol, yielding chiral methyl 4-methylcyclohexanecarboxylate isomers, which are valuable building blocks.
Hydroxylation and Oxidation Reactions: Enzymes such as cytochrome P450 monooxygenases could be explored for the selective hydroxylation of the cyclohexane ring. Further oxidation could yield valuable keto-ester derivatives.
Multi-Enzyme Cascades: Designing one-pot, multi-enzyme cascade reactions could streamline the synthesis of complex molecules from this compound, reducing the need for intermediate purification steps and minimizing waste. nih.gov
| Biocatalytic Approach | Enzyme Class | Potential Product | Significance |
| Asymmetric Hydrolysis | Lipase | Enantiopure 4-methylenecyclohexane carboxylic acid | Chiral building block for pharmaceuticals and agrochemicals. |
| Stereoselective Reduction | Ene-reductase | Chiral isomers of Methyl 4-methylcyclohexanecarboxylate | Versatile intermediates for asymmetric synthesis. |
| Regioselective Hydroxylation | Cytochrome P450 | Hydroxylated derivatives | Introduction of new functionalities for further modification. |
| Carboxylate Reduction | Carboxylic Acid Reductases (CAR) | (4-methylenecyclohexyl)methanol | Access to primary alcohols after hydrolysis of the ester. elsevierpure.com |
Q & A
Basic: What are the common synthetic routes for preparing Methyl 4-methylenecyclohexane carboxylate, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves:
Cyclohexane Derivative Functionalization : Introduce the methylene group via Wittig or aldol condensation reactions.
Esterification : React 4-methylenecyclohexanecarboxylic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) .
Purification : Distillation or column chromatography to isolate the ester.
Key Conditions :
- Catalyst selection (e.g., acid vs. enzymatic catalysts for esterification).
- Temperature control (e.g., reflux for esterification).
- Solvent choice (polar aprotic solvents enhance reaction rates).
Yield optimization focuses on minimizing side reactions (e.g., hydrolysis of the ester) .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the ester group (δ ~3.7 ppm for methoxy, ~170 ppm for carbonyl) and methylene protons (δ ~5.0 ppm for exocyclic double bond) .
- IR Spectroscopy : Identify carbonyl stretching (~1740 cm⁻¹) and C=C stretching (~1640 cm⁻¹).
- GC-MS : Assess purity and molecular ion peak (m/z 154.21) .
- X-ray Crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Gloves, lab coats, and eye protection.
- Storage : Tightly sealed containers in cool, dry areas away from oxidizers .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.
Advanced: How does the methylene group influence reactivity in electrophilic addition compared to cyclohexane esters without exocyclic double bonds?
Methodological Answer:
The exocyclic methylene group:
- Enhanced Electrophilicity : Participates in Diels-Alder reactions or radical additions due to strain and electron-deficient nature.
- Competing Pathways : In acid-catalyzed dehydration, it may lead to carbocation rearrangements, deviating from Zaitsev’s rule (e.g., favoring less substituted alkenes under specific conditions) .
Experimental Validation : - Monitor intermediates via in situ IR or LC-MS.
- Compare product distributions (e.g., GC analysis) with/without methylene substituents .
Advanced: How can researchers resolve contradictions in product distributions during dehydration of derivatives?
Methodological Answer:
Mechanistic Analysis :
- Identify competing pathways (e.g., E1 vs. E2 mechanisms) using kinetic isotope effects or Hammett plots.
Condition Optimization :
- Vary acid strength (H₂SO₄ vs. H₃PO₄) and temperature to shift product ratios.
Analytical Cross-Validation :
- Combine GC, NMR, and computational modeling (DFT) to assign structures and quantify products .
Example : Lower temperatures may favor kinetic control, producing less stable alkenes despite Zaitsev’s predictions .
Advanced: In bicycloalkane synthesis, how does the EDIEA sequence leverage this compound?
Methodological Answer:
The Electrophilic Double bond functionalization – Intramolecular Eolate Alkylation (EDIEA) sequence:
Electrophilic Attack : The exocyclic double bond undergoes halogenation or epoxidation.
Intramolecular Cyclization : Base-mediated deprotonation forms an enolate, which attacks the electrophilic center, forming bicyclo[2.2.1]heptane derivatives .
Challenges :
- Yield Limitations : Steric hindrance in smaller rings reduces efficiency (e.g., ~50% yield for bicyclo[2.2.1]heptane).
- Side Reactions : Competing intermolecular reactions require dilute conditions.
Optimization : Use low-temperature, slow addition of base, and high-dielectric solvents .
Advanced: How can derivatization strategies enhance analytical detection of this compound intermediates?
Methodological Answer:
- Derivatization Agents : React with isocyanates (e.g., Methyl 4-isocyanatocyclohexane-1-carboxylate) to form UV-active or volatile derivatives .
- Analytical Workflow :
- Derivatize samples post-reaction.
- Analyze via GC-MS or HPLC-UV to track intermediates.
Outcome : Improved sensitivity (detection limits <1 ppm) and resolution of co-eluting peaks .
Basic: What are the primary applications of this compound in organic synthesis?
Methodological Answer:
- Building Block : For bicyclic terpenes and bridged ethers via cycloadditions or radical cascades.
- Pharmaceutical Intermediates : Functionalization of the ester group enables drug candidate synthesis (e.g., anti-inflammatory agents).
- Material Science : Polymer cross-linking via radical polymerization of the methylene group .
Advanced: How do steric and electronic effects dictate regioselectivity in nucleophilic attacks on this compound?
Methodological Answer:
- Steric Effects : Bulky nucleophiles favor attack at the less hindered carbonyl oxygen.
- Electronic Effects : Electron-withdrawing groups (e.g., ester) direct nucleophiles to the β-carbon of the methylene group.
Validation : - Compare reaction outcomes with/without steric hindrance (e.g., using tert-butyl vs. methyl esters).
- Use Hammett σ constants to correlate electronic effects with reaction rates .
Advanced: What strategies mitigate racemization or isomerization during functionalization of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
